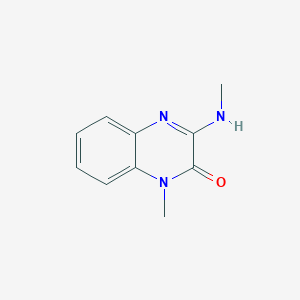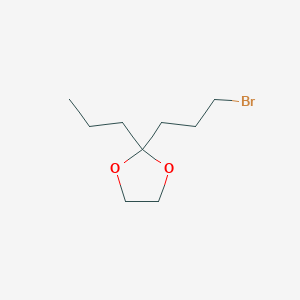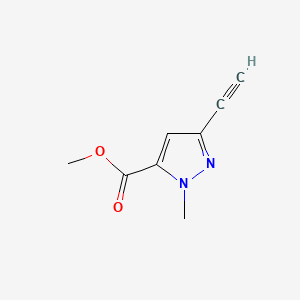![molecular formula C10H9NO B566526 2H-Cyclonon[d]isoxazole(9CI) CAS No. 105066-28-2](/img/structure/B566526.png)
2H-Cyclonon[d]isoxazole(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Cyclonon[d]isoxazole(9CI) is a heterocyclic compound featuring a nine-membered ring with an oxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Cyclonon[d]isoxazole(9CI) typically involves the cyclization of appropriate precursors under specific conditions. . This reaction is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of 2H-Cyclonon[d]isoxazole(9CI) may involve scalable methods such as continuous flow synthesis. This approach allows for the precise control of reaction parameters, leading to consistent product quality and higher throughput .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Cyclonon[d]isoxazole(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole moiety, using reagents such as sodium hydride and alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction typically results in the formation of reduced oxazole compounds.
Wissenschaftliche Forschungsanwendungen
2H-Cyclonon[d]isoxazole(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of 2H-Cyclonon[d]isoxazole(9CI) involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: Another heterocyclic compound with similar synthetic routes and applications.
Oxazole: Shares the oxazole moiety but differs in ring size and overall structure.
Isoxazole: Similar to oxazole but with a different arrangement of atoms within the ring.
Uniqueness
2H-Cyclonon[d]isoxazole(9CI) is unique due to its nine-membered ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various scientific fields .
Eigenschaften
CAS-Nummer |
105066-28-2 |
|---|---|
Molekularformel |
C10H9NO |
Molekulargewicht |
159.188 |
IUPAC-Name |
2H-cyclonona[d][1,2]oxazole |
InChI |
InChI=1S/C10H9NO/c1-2-4-6-9-8-11-12-10(9)7-5-3-1/h1-8,11H |
InChI-Schlüssel |
SIGSHFLWZQBCRL-UHFFFAOYSA-N |
SMILES |
C1=CC=CC2=CNOC2=CC=C1 |
Synonyme |
2H-Cyclonon[d]isoxazole(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


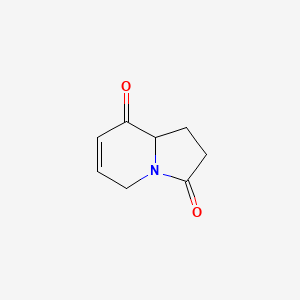
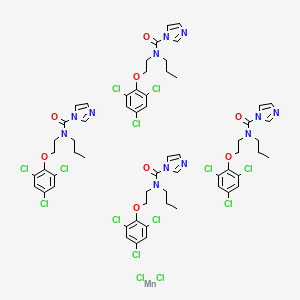
![Ethanone, 1-(7-methyl-2,4,6-trioxabicyclo[3.2.0]hept-7-yl)-, (1alpha,5alpha,7alpha)- (9CI)](/img/new.no-structure.jpg)

![6-[(1E,3E,5E)-6-[(1R,3S,4R,5S,7R,8S)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B566451.png)

![(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol](/img/structure/B566453.png)
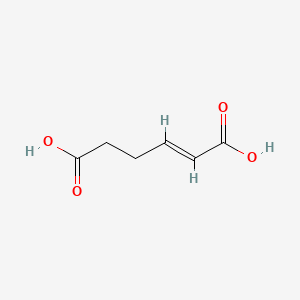
![[(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[9.3.0.03,7]tetradecanyl] acetate](/img/structure/B566458.png)
